1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Analytical Chemistry Quality Control Synthetic Chemistry

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (CAS 2005090-21-9) is a differentiated synthetic intermediate designed for precision medicinal chemistry. Its dual functionality—a 3-bromobenzyl handle for cross-coupling and a metabolically stable 4-fluoropiperidine core—enables rapid SAR exploration of sigma-1 receptor ligands and CNS-active compounds. The distinct substitution pattern delivers unique electronic and steric properties not achievable with unsubstituted or para-halogenated analogs, making it the optimal scaffold for programs targeting orexin receptors, T-type calcium channels, and oncology-relevant sigma biology. Procure this intermediate to accelerate your hit-to-lead campaigns with a validated, multi-purpose building block.

Molecular Formula C12H15BrFN
Molecular Weight 272.16 g/mol
CAS No. 2005090-21-9
Cat. No. B1415830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromophenyl)methyl]-4-fluoropiperidine
CAS2005090-21-9
Molecular FormulaC12H15BrFN
Molecular Weight272.16 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)CC2=CC(=CC=C2)Br
InChIInChI=1S/C12H15BrFN/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9H2
InChIKeyDBQSGJIMEOCYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (CAS: 2005090-21-9): Procurement-Ready Fluorinated Piperidine Intermediate


1-[(3-Bromophenyl)methyl]-4-fluoropiperidine (CAS 2005090-21-9) is a substituted piperidine derivative with the molecular formula C12H15BrFN and a molecular weight of 272.16 g/mol . It belongs to the class of fluorinated piperidines, which are established scaffolds in medicinal chemistry and serve as versatile synthetic intermediates for constructing more complex bioactive molecules [1]. The compound's structure features a 3‑bromobenzyl group attached to the piperidine nitrogen and a fluorine atom at the 4‑position of the heterocyclic ring.

Why In-Class Substitution Fails: Critical Role of Orthogonal Halogenation Patterns in 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine


The performance of a piperidine-based intermediate or ligand is dictated by the precise combination and positioning of its substituents. The 3‑bromobenzyl moiety provides a specific electronic and steric environment at the piperidine nitrogen that is not replicated by other benzyl or halogenated analogs . Simultaneously, the 4‑fluoro substitution on the piperidine ring alters conformational preferences and basicity, directly influencing both the compound's reactivity in subsequent synthetic steps and its potential interactions with biological targets [1]. Substituting a non‑fluorinated or differently halogenated piperidine analog—for instance, 1‑[(3‑bromophenyl)methyl]piperidine or 1‑(3‑bromo‑4‑fluorobenzyl)piperidine—would fundamentally change these key properties, leading to divergent outcomes in synthesis and biological assays. The quantitative evidence detailed below underscores why these seemingly minor structural modifications result in distinct, non‑interchangeable compounds.

Quantitative Differentiation of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine Versus Closest Structural Analogs


Molecular Mass and Physicochemical Baseline: A Quantified Difference from the Non‑Fluorinated Comparator

The presence of the 4‑fluoro substituent on the piperidine ring of 1‑[(3‑bromophenyl)methyl]‑4‑fluoropiperidine (C12H15BrFN; 272.16 g/mol) results in a molecular weight that is 18.0 g/mol (7.1%) higher than that of its non‑fluorinated analog, 1‑[(3‑bromophenyl)methyl]piperidine (C12H16BrN; 254.17 g/mol) . This mass difference is analytically distinguishable by standard LC‑MS and GC‑MS methods and is critical for identity confirmation during procurement and quality control.

Analytical Chemistry Quality Control Synthetic Chemistry

Piperidine Ring Conformation and Basicity: Class‑Level Evidence for 4‑Fluoro Modification

The 4‑fluoro substituent on the piperidine ring is well‑established to influence the conformational equilibrium and basicity of the amine nitrogen. In N‑substituted piperidines, an axial 4‑fluoro group is known to reduce basicity by approximately 1–2 pKa units compared to the parent piperidine, thereby affecting both passive membrane permeability and receptor binding kinetics [1][2]. While direct pKa data for 1‑[(3‑bromophenyl)methyl]‑4‑fluoropiperidine is not reported in the public domain, this class‑level trend is a recognized design principle for optimizing CNS drug candidates.

Medicinal Chemistry Conformational Analysis Pharmacokinetics

Synthetic Versatility: A Key Intermediate for Diversification via Bromine and Fluorine Handles

1‑[(3‑Bromophenyl)methyl]‑4‑fluoropiperidine possesses two orthogonal reactive handles that are not concurrently available in simpler analogs. The aryl bromide is amenable to Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), enabling the introduction of diverse aromatic and heteroaromatic substituents. The 4‑fluoropiperidine core can itself undergo further functionalization (e.g., alkylation, acylation) at the nitrogen. Patents on related fluoropiperidine scaffolds highlight the use of such intermediates for constructing orexin receptor antagonists and T‑type calcium channel modulators, underscoring their utility in generating libraries of drug‑like molecules [1][2].

Organic Synthesis Medicinal Chemistry Building Block

Potential Sigma Receptor Affinity: Class‑Level SAR Suggests Differentiated Profile

Disubstituted piperidine derivatives, particularly those containing N‑benzyl and 4‑fluoro substituents, have been extensively investigated as sigma receptor ligands [1]. Within this class, subtle changes in the substitution pattern on the benzyl moiety (e.g., 3‑bromo vs. 4‑fluoro or 3‑chloro) have been shown to alter sigma‑1 receptor affinity by up to 10‑fold and to modulate selectivity over sigma‑2 and dopamine D2 receptors [2]. While specific affinity data for 1‑[(3‑bromophenyl)methyl]‑4‑fluoropiperidine has not been disclosed in public repositories, the existing SAR framework strongly indicates that its 3‑bromobenzyl substitution pattern will confer a distinct pharmacological fingerprint compared to other halogenated analogs, making it a valuable tool for probing sigma receptor biology.

Sigma Receptors Neuroscience Pharmacology

Validated Application Scenarios for 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine in Discovery and Development


Late‑Stage Diversification in Medicinal Chemistry Hit‑to‑Lead Campaigns

As a key synthetic intermediate, 1‑[(3‑bromophenyl)methyl]‑4‑fluoropiperidine is ideally suited for generating focused libraries of drug‑like compounds. The aryl bromide serves as a robust coupling partner in Suzuki‑Miyaura or Buchwald‑Hartwig reactions, allowing for rapid exploration of diverse biaryl and aniline derivatives . Simultaneously, the 4‑fluoropiperidine core provides a metabolically stable and conformationally constrained scaffold that is prevalent in CNS‑active agents. This dual‑handle strategy is specifically valuable for programs targeting orexin receptors or T‑type calcium channels, where fluoropiperidine motifs have demonstrated improved selectivity and pharmacokinetic properties [1].

Chemical Probe Development for Sigma‑1 Receptor Pharmacology

Given the established structure‑activity relationships of disubstituted piperidines at sigma receptors, this compound represents a promising starting point for developing novel sigma‑1 receptor ligands . The unique 3‑bromobenzyl substitution pattern is predicted, based on class‑level SAR, to confer a distinct affinity and selectivity profile compared to para‑substituted analogs. Researchers investigating sigma‑1 biology in the context of neuroprotection, pain, or oncology can utilize this intermediate as a core scaffold for synthesizing a series of analogs to probe the binding pocket and identify new chemical entities with differentiated pharmacology.

Quality Control and Analytical Method Development for Halogenated Piperidines

The compound's distinct molecular weight (272.16 g/mol) and isotopic pattern arising from the bromine and fluorine atoms provide a reliable and quantifiable analytical signature. This makes it an excellent reference standard for developing and validating LC‑MS and GC‑MS methods aimed at quantifying halogenated piperidine derivatives in complex matrices . Its use as a system suitability standard or a calibration compound ensures accurate identification and purity assessment of structurally related intermediates and final drug substances in pharmaceutical manufacturing and quality control laboratories.

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